Carbamic acid--(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1)
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Overview
Description
Carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) is a chemical compound that belongs to the class of carbamic acids. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a chlorophenyl group and a diol moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) typically involves the reaction of a chlorophenyl derivative with a suitable diol precursor under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: where a chlorophenyl derivative reacts with an alcohol or diol in the presence of a base.
Oxidation-reduction reactions: to introduce or modify functional groups on the precursor molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including:
Catalytic processes: using catalysts to enhance reaction rates and yields.
Continuous flow reactors: for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: where the diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: to convert the chlorophenyl group to a phenyl group.
Substitution: where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Bases and acids: to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety may yield ketones, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) has several scientific research applications, including:
Chemistry: as a reagent or intermediate in organic synthesis.
Biology: for studying enzyme interactions and metabolic pathways.
potential use in drug development and pharmacological studies.Industry: applications in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: of enzymes, altering their activity.
Modulating signaling pathways: by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: such as carbamates and ureas.
Chlorophenyl compounds: like chlorophenylacetic acid and chlorophenylmethanol.
Uniqueness
Carbamic acid–(1R)-1-(2-chlorophenyl)ethane-1,2-diol (2/1) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
194085-58-0 |
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Molecular Formula |
C10H15ClN2O6 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
carbamic acid;(1R)-1-(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2CH3NO2/c9-7-4-2-1-3-6(7)8(11)5-10;2*2-1(3)4/h1-4,8,10-11H,5H2;2*2H2,(H,3,4)/t8-;;/m0../s1 |
InChI Key |
TZZXJZUHYSRXMQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)O)Cl.C(=O)(N)O.C(=O)(N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl.C(=O)(N)O.C(=O)(N)O |
Origin of Product |
United States |
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